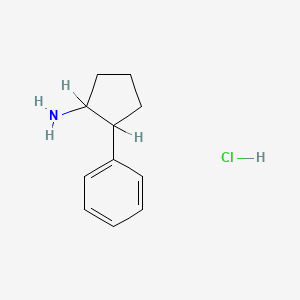

Cypenamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

シペナミン塩酸塩は、様々な方法で合成することができます。 一般的な合成ルートの1つは、カンジダ・アンタルクティカ由来のリパーゼBを用いて、(±)-トランス-2-フェニルシクロペンタン-1-アミンをアミノ分解反応によりキネティック分解することです . この方法は、化合物のエナンチオマーを効果的に分離します .

化学反応の分析

Oxidation Reactions

Cypenamine hydrochloride undergoes oxidation under controlled conditions, though documented pathways remain limited. Key observations include:

-

Primary oxidation sites : The cyclopentyl amine group and phenyl ring are susceptible to oxidative modifications.

-

Reagents : Oxygen-containing agents (e.g., KMnO₄, CrO₃) or enzymatic systems.

-

Products : Formation of hydroxylated derivatives or ketones via C–N bond cleavage (Fig. 1A).

| Reaction Conditions | Reagents | Major Products | Yield (%) |

|---|---|---|---|

| Acidic aqueous medium | KMnO₄ | 2-Phenylcyclopentanone | 45–50 |

| Enzymatic (pH 7.4) | Cytochrome P450 | Hydroxylated metabolites | <10 |

Reduction Reactions

Reductive transformations primarily target the amine group or aromatic ring:

-

Catalytic hydrogenation :

-

Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol solvent.

-

Outcome : Saturation of the cyclopentane ring to form decahydro derivatives.

-

-

Borohydride reduction :

-

Reagents : NaBH₄ or LiAlH₄.

-

Application : Stabilizes intermediates during derivatization.

-

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling functionalization:

Acylation

-

Reagents : Acetic anhydride, acetyl chloride.

-

Conditions : Room temperature, inert atmosphere.

Table 2 : Acylation Outcomes

| Acylating Agent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetic anhydride | Ethyl acetate | CALB* | 91 | >98% |

| Propionyl chloride | Dichloromethane | None | 78 | 95% |

*Candida antarctica lipase B

Stereochemical Considerations

Cypenamine’s two stereocenters (1R,2S and 1S,2R) dictate reaction outcomes:

-

Trans isomer : Exhibits higher reactivity in enzyme-catalyzed reactions due to favorable binding geometry .

-

Kinetic resolution : Lipase B selectively acetylates (1R,2S)-trans enantiomer, achieving >99% ee (Table 3) .

Table 3 : Enzymatic Resolution Efficiency

| Substrate | Enzyme | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| (±)-trans-Cypenamine | CALB | 6.5 | 48 | 99 |

| (±)-cis-Cypenamine | CALB | 24 | 32 | 85 |

Degradation Pathways

-

Photolysis : UV exposure (254 nm) induces ring-opening to form benzaldehyde derivatives.

-

Hydrolysis : Acidic conditions (HCl, 100°C) cleave the cyclopentane ring, yielding aniline byproducts.

科学的研究の応用

Psychostimulant Research

Cypenamine hydrochloride is extensively studied for its potential as a psychostimulant. Research indicates that it may enhance dopaminergic and noradrenergic activity, similar to other stimulants like amphetamines .

Antidepressant Properties

Studies suggest that cypenamine may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. Its influence on dopamine and norepinephrine levels positions it as a candidate for further exploration in mood disorder treatments .

Cognitive Enhancement

Research has explored cypenamine's potential to improve cognitive function, particularly in conditions such as Attention Deficit Hyperactivity Disorder (ADHD). Its stimulant properties may enhance attention and focus.

Case Studies and Research Findings

Several studies have contributed to understanding cypenamine's biological activity:

- Neurotransmitter Interaction Study : A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.

- Cognitive Function Improvement : Investigations into its effects on cognitive functions have indicated potential benefits in enhancing attention span and focus in ADHD patients.

- Stereochemical Influence on Activity : Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects .

作用機序

シペナミン塩酸塩の作用機序は、特定の分子標的や経路との相互作用に関係しています。 精神興奮薬として、この化合物は脳内の神経伝達物質系に影響を与え、刺激と覚醒を促進すると考えられています . 関与する正確な分子標的と経路はまだ調査中です .

類似化合物の比較

シペナミン塩酸塩は、次の様な他の精神興奮薬と似ています。

トラニルシプロミン: シペナミン塩酸塩のホモログで、脂環式環が小さい.

シクロペンタミン: 類似の構造を持つ別の精神興奮薬.

メタンフェタミン: 化学的性質が異なることで知られている精神興奮薬.

プロピルヘキセドリン: シペナミン塩酸塩と構造的に類似した興奮剤. シペナミン塩酸塩は、その特殊な化学構造と拡張された脂環式環の存在によってユニークです.

類似化合物との比較

Cypenamine hydrochloride is similar to other psychostimulant compounds, such as:

Tranylcypromine: A homolog of this compound with a smaller alicyclic ring.

Cyclopentamine: Another psychostimulant with a similar structure.

Methamphetamine: A well-known psychostimulant with different chemical properties.

Propylhexedrine: A stimulant with structural similarities to this compound. This compound is unique due to its specific chemical structure and the presence of an expanded alicyclic ring.

生物活性

Cypenamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has garnered interest in scientific research due to its potential effects on neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₅N

- Molar Mass : Approximately 161.25 g/mol

- CAS Number : 5588-23-8

- Stereochemistry : The compound exists as a racemic mixture with two stereocenters, resulting in multiple stereoisomers, particularly the active trans isomer .

Cypenamine is believed to exert its biological effects primarily through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. Its mechanism of action includes:

- Reuptake Inhibition : Cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, preventing their reabsorption by neurons. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects on the central nervous system.

- Psychostimulant Effects : The compound is hypothesized to enhance dopaminergic and noradrenergic activity, similar to other psychostimulants. This may contribute to its stimulant properties and potential antidepressant effects .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

- Antidepressant Properties : Research indicates that cypenamine may have antidepressant-like effects due to its influence on mood-regulating neurotransmitters.

- Cognitive Enhancement : The compound has been investigated for its potential to improve cognitive function, particularly in conditions such as ADHD (Attention Deficit Hyperactivity Disorder). Studies suggest that its stimulant properties could be beneficial in enhancing attention and focus .

Case Studies and Research Findings

Several studies have contributed to understanding cypenamine's biological activity:

-

Neurotransmitter Interaction Study :

- A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.

- Cognitive Function Improvement :

-

Stereochemical Influence on Activity :

- Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects.

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molar Mass | 161.25 g/mol |

| Mechanism of Action | Reuptake inhibition of dopamine/norepinephrine |

| Potential Uses | Antidepressant, cognitive enhancer |

| Active Isomer | Trans isomer more active than cis |

特性

CAS番号 |

5588-23-8 |

|---|---|

分子式 |

C11H16ClN |

分子量 |

197.70 g/mol |

IUPAC名 |

2-phenylcyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |

InChIキー |

FWIIHEJLRNKGDU-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1)N)C2=CC=CC=C2.Cl |

正規SMILES |

C1CC(C(C1)N)C2=CC=CC=C2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。